molecular formula C19H20FN5O2S B6483400 N-cyclohexyl-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1243043-83-5

N-cyclohexyl-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B6483400
CAS No.: 1243043-83-5
M. Wt: 401.5 g/mol
InChI Key: PYYCBIGMRWILOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a small molecule research compound with the CAS registry number 1243043-83-5 and a molecular formula of C 19 H 20 FN 5 O 2 S . It has a molecular weight of approximately 401.46 g/mol . This acetamide derivative features a complex [1,2,4]triazolo[4,3-a]pyrazine core, which is a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. The molecule's structure includes a 3-fluorophenyl moiety and a cyclohexyl group, contributing to its specific physicochemical properties. Computed properties include an XLogP3 of 3.1, indicating good lipophilicity, and a topological polar surface area (TPSA) of 102 Ų . The compound is supplied for research purposes and is intended for use in biochemical studies, high-throughput screening, and early-stage drug discovery projects. Its structural characteristics suggest it may be of interest as a building block or intermediate in organic synthesis or as a potential pharmacophore for exploring novel therapeutic targets. Researchers can utilize this compound to investigate enzyme inhibition, cellular signaling pathways, and other biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c20-13-5-4-8-15(11-13)24-9-10-25-17(18(24)27)22-23-19(25)28-12-16(26)21-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYCBIGMRWILOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of triazole derivatives and features a cyclohexyl group along with a fluorophenyl moiety, which are believed to contribute to its pharmacological properties. The compound's molecular formula is C19H20FN5O2S, with a molecular weight of 401.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors and reaction conditions to construct the triazole framework.
  • Cyclization Reactions : Employing cyclization techniques to integrate the pyrazine structure.
  • Purification : Techniques such as High Performance Liquid Chromatography (HPLC) are used to ensure high purity of the final product.

Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • In vitro Studies : Compounds derived from triazole and pyrazine structures have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 6.25 mg/mL to 25 mg/mL .
CompoundTarget BacteriaMIC (mg/mL)
13aPseudomonas aeruginosa6.25
13bKlebsiella pneumoniae12.50
13cEscherichia coli25.00

Anticancer Activity

The anticancer potential of this compound is hypothesized to be linked to its ability to interact with specific enzymes or receptors involved in cancer progression. Preliminary studies suggest that triazole derivatives can inhibit key kinases associated with tumor growth .

While the exact mechanism of action for this compound remains to be fully elucidated, it is believed that the interactions occur at the molecular level with biological targets such as:

  • Enzymes : Potential inhibition of kinases or proteases.
  • Receptors : Modulation of receptor activity involved in cell signaling pathways.

Further research utilizing in vitro assays is necessary to clarify these interactions and their implications for therapeutic applications .

Case Studies

Recent studies have demonstrated promising results for compounds related to this compound in various biological contexts:

  • Antimicrobial Efficacy : A study evaluated several derivatives against pathogenic bacteria and fungi. Notably, certain derivatives exhibited strong antibacterial effects with MIC values comparable to established antibiotics .
  • Anticancer Screening : Another investigation focused on assessing the cytotoxic effects of triazole-based compounds on cancer cell lines. Results indicated a dose-dependent response leading to significant cell death in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous triazolopyrazine derivatives:

Compound Name Substituents (Position) Molecular Weight Key Biological/Physicochemical Properties Reference
Target Compound : N-cyclohexyl-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide 7-(3-fluorophenyl), 8-oxo, 3-(sulfanyl-cyclohexylacetamide) Not explicitly reported (estimated ~450-470 Da) Hypothesized cytotoxicity and cerebroprotection due to fluorophenyl and sulfanyl groups
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 7-(4-chlorobenzyl), 8-sulfanyl, 4-methoxybenzylacetamide 469.944 Da Higher lipophilicity due to chlorophenyl and methoxy groups; unconfirmed activity
N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide 7-(3-methylphenylthio), 3-ethylphenylacetamide Not reported Enhanced membrane stabilization potential from ethylphenyl group
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one 8-amino, 6-(benzylpiperazine-phenyl), 2-phenyl 457.55 Da Demonstrated cardioprotection and cerebroprotection; amino group may enhance solubility
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-phthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazinone core with dichlorophenylacetamide Not reported Broad-spectrum activity due to dichlorophenyl and phthalazinone motifs

Structural and Functional Analysis

  • Substituent Effects :

    • The 3-fluorophenyl group in the target compound may improve target binding affinity compared to chlorophenyl or methylphenyl analogs, as fluorine’s electronegativity enhances electrostatic interactions .
    • The cyclohexylacetamide side chain likely increases metabolic stability compared to benzyl or methoxybenzyl groups, which are prone to oxidative degradation .
    • 8-oxo and sulfanyl groups are conserved across analogs, suggesting a role in redox modulation or enzyme inhibition .
  • Biological Activity: Compounds with benzylpiperazine or phthalazinone substituents exhibit marked cardioprotective and cytotoxic effects, implying that bulkier groups at position 6/7 enhance activity . The target compound’s 3-fluorophenyl group may confer selectivity toward fluorophore-sensitive targets, such as kinase inhibitors or GABA receptors, though direct evidence is lacking .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis aligns with established routes for triazolopyrazine derivatives, achieving yields of 50–92% via carbonyldiimidazole-mediated coupling .
  • Predicted Pharmacokinetics : The cyclohexyl group may improve blood-brain barrier penetration relative to aromatic acetamides, critical for neuroprotective applications .
  • Unresolved Questions : Comparative in vitro data on cytotoxicity and binding affinity are absent for the target compound, necessitating further profiling against analogs like those in .

Preparation Methods

Azide-Cyclization Strategy

A modified Meerwein arylation protocol enables the synthesis of 2-azido-3-arylpropanoic acids, which undergo thermal or acid-catalyzed cyclization to form the triazole ring. For example:

  • Starting Material : 3-Fluorophenyl-substituted propanoic acid derivative.

  • Azidation : Treatment with sodium azide (NaN₃) in the presence of Cu(I) catalysts yields 2-azido-3-(3-fluorophenyl)propanoic acid.

  • Cyclization : Heating at 80–100°C in acetic acid generates the triazolopyrazinone core.

Key Reaction :

2-Azido-3-(3-fluorophenyl)propanoic acidΔ,AcOH7-(3-Fluorophenyl)-8-oxo-7H,8H-[1,2,]triazolo[4,3-a]pyrazine\text{2-Azido-3-(3-fluorophenyl)propanoic acid} \xrightarrow{\Delta, \text{AcOH}} \text{7-(3-Fluorophenyl)-8-oxo-7H,8H-[1,2,]triazolo[4,3-a]pyrazine}

Yield : 65–72%.

Copper-Catalyzed Cycloaddition

An alternative method employs copper-catalyzed [3+2] cycloaddition between alkynes and azides:

  • Alkyne Preparation : 3-Fluorophenylacetylene is reacted with a pyrazine-derived azide.

  • Cycloaddition : Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in tert-butanol/water (1:1) at 50°C forms the triazole ring.

Advantage : Higher regioselectivity (>95%) compared to thermal methods.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety is introduced at position 3 of the triazolopyrazine core via nucleophilic substitution or thiol-disulfide exchange:

Chloride Displacement

  • Chlorination : Treat the triazolopyrazine core with POCl₃ at 80°C to form 3-chloro-triazolo[4,3-a]pyrazine.

  • Thiolation : React with potassium thioacetate (KSAc) in DMF at 60°C to yield the thioacetate intermediate.

  • Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the thioacetate to the free thiol (-SH).

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C, 12 hours

  • Yield: 68–75%

Direct Thiol Coupling

An optimized one-pot method uses:

  • Core Activation : Treat the triazolopyrazine with LDA (lithium diisopropylamide) at -78°C.

  • Thiol Source : Add ethanedithiol (EDT) or thiourea, followed by quenching with acetic acid.

Note : This method avoids hazardous chlorination steps but requires strict anhydrous conditions.

Synthesis of the Acetamide Side Chain

The N-cyclohexylacetamide side chain is constructed via amide coupling:

Carboxylic Acid Activation

  • Chloroacetyl Chloride Route :

    • React 2-mercaptoacetic acid with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

    • Add cyclohexylamine dropwise to form N-cyclohexyl-2-chloroacetamide.

  • Alternative : Direct coupling of 2-mercaptoacetic acid with cyclohexylamine using EDC/HOBt:

    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

    • Solvent : DCM or THF

    • Yield : 82–88%.

Final Coupling of Sulfanyl and Acetamide Moieties

The sulfanyl group is linked to the acetamide via a nucleophilic substitution or oxidative coupling:

Thiol-Acetamide Coupling

  • Deprotonation : Treat N-cyclohexyl-2-mercaptoacetamide with NaH in THF.

  • Nucleophilic Attack : Add the 3-chloro-triazolopyrazine derivative and stir at 25°C for 24 hours.

Reaction Profile :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C

  • Yield : 70–76%

Oxidative Coupling

For oxidized intermediates (e.g., disulfides), use:

  • Reduction : Apply TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

  • In Situ Coupling : React with the triazolopyrazine core under nitrogen atmosphere.

Analytical Validation

Critical quality control steps include:

Parameter Method Specification
PurityHPLC (C18 column)≥98% (UV detection at 254 nm)
Structural Confirmation¹H/¹³C NMRMatch predicted shifts
Mass VerificationHRMS (ESI+)m/z calculated for C₂₁H₂₂FN₅O₂S: 451.15; found: 451.14

Challenges and Optimization

  • Stereochemical Control : The 3-fluorophenyl group may induce steric hindrance during cyclization. Using bulky bases (e.g., DBU) improves regioselectivity.

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

  • Scale-Up Limitations : Copper residues from cycloaddition require rigorous purification (e.g., chelating resins).

Comparative Analysis of Methods

Step Method A (Azide-Cyclization) Method B (Cu-Catalyzed)
Core Formation Yield72%85%
Reaction Time24 hours8 hours
Purity95%98%
ScalabilityModerateHigh

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation to form the triazolopyrazine core and substitution to introduce the cyclohexyl and 3-fluorophenyl groups. Critical optimizations include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol is used for precipitation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in heterocycle formation .
  • Purity monitoring : Use TLC and HPLC to track intermediates, ensuring >95% purity before proceeding .

Q. How can researchers confirm the compound’s structural integrity and purity?

  • NMR spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~500–550 Da) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention times vary based on solvent gradients .

Q. What intermediates are critical, and how are they characterized?

Key intermediates include:

  • Triazolopyrazine core : Synthesized via cyclocondensation of hydrazine derivatives and α-keto esters. Monitor by FT-IR for C=O stretches (~1700 cm⁻¹) .
  • Thioether linkage : Formed via nucleophilic substitution; confirm sulfur incorporation via elemental analysis .
  • Acetamide functionalization : Validate by ¹H NMR (amide proton at δ 8.1–8.5 ppm) .

Q. Which solvents and reaction conditions minimize side-product formation?

  • Inert atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., Grignard reactions) .
  • pH control : Maintain pH 7–8 during amide coupling to avoid hydrolysis .
  • Solvent systems : Ethanol/water mixtures reduce by-products during crystallization .

Q. How should sensitive reagents (e.g., fluorophenyl derivatives) be handled?

  • Storage : Keep fluorophenyl precursors at –20°C under desiccation .
  • Reaction quenching : Use ice-cold water to terminate exothermic steps .

Advanced Research Questions

Q. How can contradictions in reaction yields or unexpected by-products be resolved?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • LC-MS analysis : Identify by-products (e.g., des-fluoro analogs) and adjust fluorophenyl precursor stoichiometry .
  • Kinetic studies : Use stopped-flow NMR to monitor intermediate stability and adjust reaction timelines .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Modify substituents : Replace the 3-fluorophenyl group with chloro/methoxy analogs to assess electronic effects .
  • Vary the cyclohexyl group : Test branched (e.g., tert-butyl) or aromatic (e.g., benzyl) alternatives for steric impact .
  • Biological testing : Screen derivatives against target enzymes (e.g., kinase assays) to correlate structural changes with IC₅₀ values .

Q. What methods elucidate the compound’s binding affinity and mechanism of action?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD values) .
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., triazolopyrazine-binding kinases) to identify key interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Purity verification : Re-test batches with conflicting results via HPLC-MS to rule out impurity interference .
  • Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT) to confirm specificity .

Q. What approaches improve solubility and stability for in vivo studies?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Co-solvents : Use cyclodextrins or lipid-based formulations for pharmacokinetic studies .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with DSC/TGA to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.